molecular formula C11H12N4O2 B2575335 Ethyl 1-(3-aminophenyl)triazole-4-carboxylate CAS No. 2105739-89-5

Ethyl 1-(3-aminophenyl)triazole-4-carboxylate

Cat. No. B2575335
CAS RN: 2105739-89-5
M. Wt: 232.243
InChI Key: GDDRRIFBMUPYJC-UHFFFAOYSA-N
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Description

Ethyl 1-(3-aminophenyl)triazole-4-carboxylate is a chemical compound with a complex structure. It belongs to the class of triazole derivatives , which have garnered attention due to their diverse biological activities. Triazoles are characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms . This specific compound combines a triazole ring with an ethyl ester group and an aminophenyl substituent.


Synthesis Analysis

The synthesis of Ethyl 1-(3-aminophenyl)triazole-4-carboxylate involves several steps. One method reported in the literature is the reaction of ethyl 4-azidobenzoate with 4-aminophenylboronic acid under suitable conditions . The azide group in the starting material undergoes a click reaction with the boronic acid, resulting in the formation of the desired triazole ring. The ethyl ester group is introduced during the final step of the synthesis.

Mechanism of Action

  • Neuroprotective Properties : Triazole derivatives have been explored for their neuroprotective effects against neurodegenerative diseases . This compound might act by reducing neuronal apoptosis, modulating cellular stress responses, or inhibiting inflammatory pathways.

Future Directions

: Manzoor, S., Almarghalani, D. A., James, A. W., Raza, M. K., Kausar, T., Nayeem, S. M., Hoda, N., & Shah, Z. A. (2023). Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents. Pharmaceutical Research, 40(1), 167–185. Link

: Synthesis of ethyl 1-(4-aminophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate. International Journal of Electrochemical Science, 2019, 14(6), 6759-6765. [Link](https://www.hindawi.com/journals/ijelc/2019

properties

IUPAC Name

ethyl 1-(3-aminophenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-2-17-11(16)10-7-15(14-13-10)9-5-3-4-8(12)6-9/h3-7H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDRRIFBMUPYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)C2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(3-aminophenyl)triazole-4-carboxylate

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